molecular formula C7H8ClN3O2 B1391006 N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine CAS No. 1160474-57-6

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

Cat. No. B1391006
M. Wt: 201.61 g/mol
InChI Key: LYVVTTAVPXBFHD-UHFFFAOYSA-N
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Description

“N-(3-Chloro-5-nitro-2-pyridinyl)-N-methylamine” is a biochemical used for proteomics research . Its molecular formula is C6H6ClN3O2 and it has a molecular weight of 187.58 .


Molecular Structure Analysis

The molecular structure of “N-(3-Chloro-5-nitro-2-pyridinyl)-N-methylamine” is represented by the formula C6H6ClN3O2 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Intermediate in Synthesis of Nitenpyram
  • Involvement in Sigma Receptor Ligands Synthesis

    Another similar compound, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, has been identified as a novel class of superpotent sigma ligands. It showed high affinity and selectivity, making it useful in sigma receptor studies (B. de Costa et al., 1992).

  • Role in Anticancer Agents Synthesis

    The hydrolysis and modification of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate led to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, potentially useful as anticancer agents (C. Temple et al., 1983).

Biological and Pharmacological Studies

  • Carcinogenicity Studies

    N-Nitroso-(2,2,2-trifluoroethyl)ethylamine, a fluorine-substituted derivative, demonstrated carcinogenic activity in rats, indicating its potential as a model for studying organ-specific carcinogenesis (R. Preussmann et al., 1983).

  • Application in Chiral Compound Synthesis

    Stereospecific substitutions of 1-(pyridinyl)ethyl methanesulfonates with amines resulted in N-substituted 1-(2-pyridinyl)ethylamines, demonstrating the utility of these compounds in synthesizing stereochemically pure ligands and chiral amines (Jun'ichi Uenishi et al., 2004).

  • Sigma-2 Selective Ligands

    A series of polyamines based on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine were developed, displaying nanomolar affinity at sigma receptors, highlighting their potential as templates for sigma-2 subtype selective ligands (B. de Costa et al., 1994).

properties

IUPAC Name

3-chloro-N-ethyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-9-7-6(8)3-5(4-10-7)11(12)13/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVVTTAVPXBFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281133
Record name 3-Chloro-N-ethyl-5-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-5-nitro-2-pyridinyl)-N-ethylamine

CAS RN

1160474-57-6
Record name 3-Chloro-N-ethyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-ethyl-5-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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